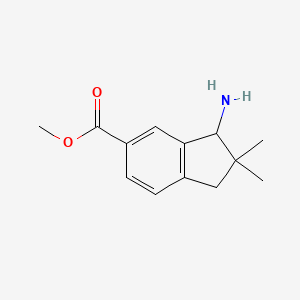
Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1h-indene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is a synthetic organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of an amino group, two methyl groups, and a carboxylate ester group, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indene derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions and reagents used in industrial settings are often proprietary and tailored to the production scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indene derivatives.
Scientific Research Applications
Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1H-indole-2-carboxylate: Another indole derivative with similar functional groups.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Shares the indene core structure but differs in functional groups.
Uniqueness
Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications.
Biological Activity
Methyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate (CAS No. 1246509-66-9) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : methyl (S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
- Molecular Formula : C11H14ClNO2
- Molecular Weight : 227.69 g/mol
- Purity : 95%
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into the following areas:
- Anti-inflammatory Activity
- Antitumor Effects
- Antimicrobial Properties
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Key Signaling Pathways : The compound may interact with signaling pathways like NF-kB and Nrf2, which are crucial in inflammatory responses and cellular stress responses.
- Selective Receptor Binding : It has been suggested that similar compounds can selectively bind to receptors involved in cancer progression and inflammation.
Case Study 1: Anti-inflammatory Effects
A preclinical study evaluated the anti-inflammatory potential of a structurally related compound by measuring cytokine release in human whole blood and peripheral blood mononuclear cells (PBMCs). The results indicated significant inhibition of IL-2 and IL-8 release, supporting the anti-inflammatory hypothesis .
Case Study 2: Antitumor Activity
In vivo studies using orthotopic mouse models demonstrated that specific indene derivatives could effectively inhibit tumor growth by targeting DDR1 pathways. The compounds were administered orally and showed promising therapeutic effects alongside favorable pharmacokinetic profiles .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 3-amino-2,2-dimethyl-1,3-dihydroindene-5-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-13(2)7-9-5-4-8(12(15)16-3)6-10(9)11(13)14/h4-6,11H,7,14H2,1-3H3 |
InChI Key |
XLIUGMGXATVBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1N)C=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















